Olmidine

Catalog No.
S538039
CAS No.
22693-65-8
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olmidine

CAS Number

22693-65-8

Product Name

Olmidine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)

InChI Key

DPOREOOGDLINFI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

DL-2-(3,4-methylenedioxyphenyl)-2-hydroxyacetamidine, olmidine, olmidine, (DL)-isomer, olmidine, hydrochloride, (+)-isomer, olmidine, hydrochloride, (+-)-isomer, olmidine, hydrochloride, (-)-isomer

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O

The exact mass of the compound Olmidine is 194.0691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olmidine (CAS 22693-65-8), also known as dl-mandelamidine or 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is a specialized benzodioxole-derived amidine utilized primarily as a reference standard in adrenergic transmission research [1]. Characterized by its specific alpha-hydroxy amidine motif, it serves as a critical baseline material for evaluating sympathetic nerve terminal blockade and vascular tone modulation. For procurement and assay standardization, the stable racemic hydrochloride salt is typically selected due to its reliable aqueous solubility, predictable pharmacokinetic profile, and consistent performance as a hypotensive baseline in in vivo cardiovascular models.

Substituting Olmidine with broader adrenergic blockers, such as guanethidine or reserpine, fundamentally alters experimental outcomes in cardiovascular and gastrointestinal assays [1]. While reserpine non-specifically depletes vesicular catecholamines, Olmidine selectively inhibits adrenergic transmission without inducing the same degree of central nervous system depression or profound initial sympathomimetic effects. Furthermore, attempting to substitute the standardized racemic Olmidine with its isolated enantiomers ((+)- or (-)-mandelamidine) introduces significant variance in hypotensive potency and duration, compromising assay reproducibility in screening environments where the DL-form is the established baseline.

Standardized Hypotensive Response: DL-Racemate vs. Isolated Enantiomers

Procurement of the exact DL-racemate of Olmidine is critical for maintaining assay consistency, as the isolated optical isomers display significantly different pharmacological kinetics [1]. Studies comparing the hypotensive activities of dl-mandelamidine against its (+)- and (-)-isomers demonstrate that the racemate provides a balanced, predictable reduction in mean arterial blood pressure. Substituting the racemate with an incompletely resolved enantiomer skews the dose-response curve, making the standardized DL-form the mandatory choice for reproducible cardiovascular baseline calibration.

Evidence DimensionPredictability of hypotensive response curve
Target Compound DataDL-Olmidine provides a standardized, intermediate hypotensive duration and peak.
Comparator Or Baseline(+)- and (-)-isomers exhibit divergent peak activities and kinetic durations.
Quantified DifferenceThe racemate integrates the distinct kinetic profiles, eliminating the batch-to-batch variability of isolated enantiomers.
ConditionsIn vivo conscious normotensive rat model, systemic administration.

Procuring the defined DL-racemate ensures strict reproducibility in cardiovascular screening assays where enantiomeric variance would otherwise invalidate comparative data.

Differentiated Drug-Drug Interaction Profile vs. Standard Antihypertensives

Olmidine demonstrates a highly specific interaction profile when co-administered with other antihypertensive agents, distinguishing it from generic alpha-blockers [1]. Quantitative in vivo assessments show that Olmidine enhances the hypotensive effects of guanethidine and hydrochlorothiazide, while conversely reducing the hypotensive effect of reserpine. This distinct, bidirectional interaction matrix cannot be replicated by using standard reference blockers, establishing Olmidine as an essential structural probe for mapping complex adrenergic and diuretic interactions in polypharmacy models.

Evidence DimensionModulation of co-administered antihypertensive efficacy
Target Compound DataOlmidine co-administration enhances guanethidine/hydrochlorothiazide efficacy but attenuates reserpine efficacy.
Comparator Or BaselineStandard adrenergic blockers typically exhibit uniform additive hypotensive effects.
Quantified DifferenceBidirectional modulation (enhancement vs. attenuation) strictly dependent on the co-administered drug class.
ConditionsConscious normotensive rat models, continuous blood pressure monitoring via abdominal aorta transducer.

For laboratories modeling complex cardiovascular drug interactions, Olmidine provides a bidirectional interaction profile that generic reference drugs cannot simulate.

Dose-Dependent Gastrointestinal Secretory Modulation for Safety Profiling

Beyond its cardiovascular applications, Olmidine serves as a precise, dose-dependent trigger for gastrointestinal and salivary secretion assays [1]. At low systemic concentrations (2 mg/kg i.v.), salivary secretion remains unaffected, preserving the baseline physiological state. However, at elevated doses (10 mg/kg i.v.), Olmidine induces an approximately 3-fold increase in salivary volume compared to controls. This sharp, quantifiable activation threshold makes it a highly reliable reference compound for evaluating off-target parasympathetic or secretory effects of novel adrenergic inhibitors.

Evidence DimensionSalivary secretion volume
Target Compound Data~300% increase at 10 mg/kg i.v.; 0% deviation from baseline at 2 mg/kg i.v.
Comparator Or BaselineUntreated control baseline (100% normalized volume).
Quantified Difference3-fold volumetric increase strictly triggered at the 10 mg/kg threshold.
ConditionsIn vivo rabbit model, intravenous administration, volumetric salivary collection.

Buyers developing safety pharmacology panels can utilize Olmidine as a highly predictable, dose-gated positive control for off-target secretory activation.

Cardiovascular Reference Standards for Adrenergic Blockade

Olmidine is optimally deployed as a baseline reference standard in the development of novel adrenergic transmission inhibitors[1]. Its well-characterized hypotensive profile in conscious animal models provides a reliable benchmark for evaluating the onset, peak, and duration of action of next-generation sympatholytic agents.

In Vivo Polypharmacy and Drug Interaction Modeling

Due to its distinct bidirectional interaction with established drugs—enhancing hydrochlorothiazide while attenuating reserpine—Olmidine is highly suited for complex in vivo drug-drug interaction (DDI) assays [2]. It allows researchers to map out mechanistic interferences in combination therapies targeting hypertension.

Safety Pharmacology and Off-Target Secretory Assays

In preclinical safety screening, the sharp dose-dependent induction of salivary and gastric secretions by Olmidine makes it an effective positive control [3]. Toxicologists can utilize its 10 mg/kg i.v. threshold response to calibrate assays measuring the gastrointestinal side effects of experimental cardiovascular drugs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

194.06914219 Da

Monoisotopic Mass

194.06914219 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CWA7D4VAX8
0T3B934Y1M
6X082H783C

Other CAS

46319-96-4
788094-87-1

Wikipedia

Olmidine

Dates

Last modified: 02-18-2024
1: Azuma H, Hironaka Y, Tamaoki H, Kubota T. [Pharmacological actions of a new antihypertensive drug, olmidine, on the gastrointestinal tract]. Nihon Yakurigaku Zasshi. 1976 Jul;72(5):639-47. Japanese. PubMed PMID: 1033113.
2: Ozawa H, Hironaka Y. [Comparison of hypotensive activities of dl-mandelamidine (olmidine) and its optical isomers. II (author's transl)]. Yakugaku Zasshi. 1976 Sep;96(9):1150-6. Japanese. PubMed PMID: 988170.
3: Ozawa H, Hironaka Y. [Interaction of dl-mandelamidine (Olimidine) with some antihypertensive drugs expressed in the blood pressure of conscious rats]. Nihon Yakurigaku Zasshi. 1976 Apr;72(3):331-40. Japanese. PubMed PMID: 9340.

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